molecular formula C9H11BrOS B13603109 (1-((3-Bromothiophen-2-yl)methyl)cyclopropyl)methanol

(1-((3-Bromothiophen-2-yl)methyl)cyclopropyl)methanol

Cat. No.: B13603109
M. Wt: 247.15 g/mol
InChI Key: BIDWZBCTQCMQTC-UHFFFAOYSA-N
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Description

(1-((3-Bromothiophen-2-yl)methyl)cyclopropyl)methanol: is an organic compound with the molecular formula C9H11BrOS and a molecular weight of 247.15 g/mol This compound features a cyclopropyl group attached to a methanol moiety, with a bromothiophene substituent on the cyclopropyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-((3-Bromothiophen-2-yl)methyl)cyclopropyl)methanol typically involves the reaction of 3-bromothiophene-2-carbaldehyde with cyclopropylmethanol under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: (1-((3-Bromothiophen-2-yl)methyl)cyclopropyl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: (1-((3-Bromothiophen-2-yl)methyl)cyclopropyl)methanol is used as a building block in organic synthesis. It can be employed in the preparation of various heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound can be used to study the effects of brominated thiophenes on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules .

Medicine: The compound’s unique structure makes it a potential candidate for drug development. It can be explored for its pharmacological properties and potential therapeutic applications .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of (1-((3-Bromothiophen-2-yl)methyl)cyclopropyl)methanol involves its interaction with specific molecular targets and pathways. The bromine atom and thiophene ring can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, such as proteins and nucleic acids, potentially leading to biological effects .

Comparison with Similar Compounds

  • (1-((3-Chlorothiophen-2-yl)methyl)cyclopropyl)methanol
  • (1-((3-Fluorothiophen-2-yl)methyl)cyclopropyl)methanol
  • (1-((3-Iodothiophen-2-yl)methyl)cyclopropyl)methanol

Comparison: Compared to its analogs, (1-((3-Bromothiophen-2-yl)methyl)cyclopropyl)methanol exhibits unique reactivity due to the presence of the bromine atom. Bromine is more reactive than chlorine and fluorine, making this compound more suitable for certain chemical transformations. Additionally, the bromine atom can be easily substituted with other functional groups, providing versatility in synthetic applications .

Properties

Molecular Formula

C9H11BrOS

Molecular Weight

247.15 g/mol

IUPAC Name

[1-[(3-bromothiophen-2-yl)methyl]cyclopropyl]methanol

InChI

InChI=1S/C9H11BrOS/c10-7-1-4-12-8(7)5-9(6-11)2-3-9/h1,4,11H,2-3,5-6H2

InChI Key

BIDWZBCTQCMQTC-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC2=C(C=CS2)Br)CO

Origin of Product

United States

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